アプロシタンテン
概要
説明
アプロシタンタンは、トライビオというブランド名で販売されている、高血圧(高血圧)の治療に使用される薬です。 これは、エンドセリンA受容体とエンドセリンB受容体の両方を標的とするデュアルエンドセリン-1拮抗薬です . アプロシタンタンは、2024年3月に米国で医療使用が承認されました . これは、米国食品医薬品局(FDA)が全身性高血圧の治療に承認した最初のエンドセリン受容体拮抗薬です .
科学的研究の応用
Aprocitentan has several scientific research applications, including:
Chemistry: Aprocitentan is used in chemical research to study its interactions with various chemical reagents and its behavior under different reaction conditions.
Biology: In biological research, aprocitentan is used to investigate its effects on cellular processes and its interactions with biological molecules.
Medicine: Aprocitentan is primarily used in medical research for the treatment of hypertension.
Industry: Aprocitentan is used in the pharmaceutical industry for the development of antihypertensive drugs.
作用機序
アプロシタンタンは、エンドセリンA受容体とB受容体を拮抗することによって効果を発揮します。 エンドセリン-1は、血管収縮ペプチドであり、これらの受容体に結合すると、炎症、細胞増殖、線維化、血管収縮など、さまざまな悪影響を引き起こします . アプロシタンタンは、エンドセリン-1がこれらの受容体に結合するのを阻害することで、これらの有害な影響を防ぎ、血圧を低下させます . 関与する分子標的と経路には、高血圧の発症に重要な役割を果たすエンドセリン経路が含まれます .
類似化合物の比較
アプロシタンタンは、エンドセリンA受容体とエンドセリンB受容体の両方に拮抗作用を持つため、他の類似化合物とは異なります。 類似の化合物には、以下が含まれます。
マシテンタン: 肺動脈性高血圧の治療に使用されるエンドセリン受容体拮抗薬.
ボスエンタン: 肺動脈性高血圧の治療に使用されるもう1つのエンドセリン受容体拮抗薬.
アプロシタンタンの独自性は、エンドセリンA受容体とエンドセリンB受容体の両方を標的にできることにあり、より幅広い治療効果を提供します .
将来の方向性
Aprocitentan is currently under investigation in the PRECISION phase III trial for patients with resistant hypertension . The absolute blood pressure reductions with Aprocitentan are in the ranges established as a surrogate for reduction in cardiovascular morbidity in hypertension . Available data support the hypothesis that this new agent could expand our antihypertensive arsenal in resistant hypertension, making Aprocitentan an attractive candidate for further large-scale trials .
生化学分析
Biochemical Properties
Aprocitentan exerts its pharmacologic effects by antagonizing endothelin receptors A and B . These receptors play a crucial role in the pathogenesis of hypertension . Aprocitentan inhibits the protein endothelin-1 from binding to endothelin A and endothelin B receptors . Endothelin-1 mediates various adverse effects via its receptors, such as inflammation, cell proliferation, fibrosis, and vasoconstriction .
Cellular Effects
Aprocitentan has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the binding of endothelin-1 to its receptors, Aprocitentan prevents the deleterious effects of endothelin-1 overexpression, including endothelial dysfunction, vascular hypertrophy and remodeling, sympathetic activation, and increased aldosterone synthesis .
Molecular Mechanism
The mechanism of action of Aprocitentan involves the inhibition of the protein endothelin-1 from binding to endothelin A and endothelin B receptors . This inhibition mitigates the hypertensive effects of endothelin-1 overexpression . The binding interactions with these biomolecules result in enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In the PRECISION trial, Aprocitentan demonstrated superiority to placebo in reducing both sitting systolic and diastolic blood pressures . Most of the antihypertensive effect of Aprocitentan occurs within the first two weeks of treatment . It has also been observed that Aprocitentan has a long-lasting blood pressure decrease effect .
Dosage Effects in Animal Models
In animal models of hypertension, Aprocitentan induced a dose-dependent decrease in blood pressure . The effect was more pronounced in deoxycorticosterone acetate-salt rats (low renin model) than in spontaneously hypertensive rats (normal renin model) .
Metabolic Pathways
Aprocitentan is primarily metabolized by UGT1A1- and UGT2B7-mediated N-glucosidation and non-enzymatic hydrolysis . Following the administration of a single radiolabeled dose of Aprocitentan, approximately 52% of the dose was eliminated via urine (0.2% unchanged) and 25% via feces (6.8% unchanged) .
Transport and Distribution
Aprocitentan is highly bound to plasma proteins and is eliminated in both urine and feces . Its apparent volume of distribution is approximately 20 L . The concentrations of total radioactivity in whole blood were markedly lower compared to plasma .
準備方法
アプロシタンタンは、さまざまな合成経路で合成できます。 1つの方法は、"化合物I"と呼ばれるアプロシタンタンの新規結晶形の調製を伴います . 調製方法は、次の手順を含みます。
中間体の合成: 合成は、一連の化学反応による中間体の調製から始まります。
結晶形の形成: 次に、中間体は、アプロシタンタンの結晶形を形成するために、特定の反応条件にかけられます。
化学反応の分析
アプロシタンタンは、以下を含むさまざまな化学反応を受けます。
酸化: アプロシタンタンは酸化反応を受け、酸化代謝物の形成につながる可能性があります。
還元: 還元反応は、アプロシタンタンを還元形に変換できます。
置換: 置換反応は、分子内の特定の官能基の置換を伴います。
これらの反応に使用される一般的な試薬と条件には、酸化剤、還元剤、特定の触媒が含まれます。 これらの反応から生成される主要な生成物は、アプロシタンタンのさまざまな代謝物です .
科学研究アプリケーション
アプロシタンタンは、以下を含むいくつかの科学研究アプリケーションを持っています。
類似化合物との比較
Aprocitentan is unique compared to other similar compounds due to its dual antagonistic action on both endothelin A and endothelin B receptors. Similar compounds include:
Macitentan: An endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Aprocitentan’s uniqueness lies in its ability to target both endothelin A and endothelin B receptors, providing a broader range of therapeutic effects .
特性
IUPAC Name |
5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKULOVKANLVDEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103522-45-7 | |
Record name | Aprocitentan [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aprocitentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APROCITENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZI81HV01P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aprocitentan is a potent, dual endothelin receptor antagonist (ERA) []. It binds to both endothelin A (ETA) and endothelin B (ETB) receptors, effectively blocking the binding of endothelin-1 (ET-1) []. This antagonism inhibits the vasoconstrictive effects of ET-1, leading to vasodilation and a reduction in blood pressure []. The inhibitory potency ratio of Aprocitentan for ETA and ETB receptors is 1:16 [].
ANone: Unfortunately, the provided research articles do not disclose the specific spectroscopic data or detailed structural information like bond lengths and angles for Aprocitentan.
ANone: The research primarily focuses on the pharmaceutical aspects of Aprocitentan rather than its material properties. Therefore, information regarding its compatibility with specific materials or its stability under various environmental conditions is not available in these papers.
ANone: Aprocitentan is designed as an endothelin receptor antagonist and does not exhibit catalytic properties. Its primary function is to bind to ETA and ETB receptors and block the action of endothelin-1, not to catalyze chemical reactions.
A: While the provided research doesn't delve into specific computational modeling details, it's highly likely that computational chemistry techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies were employed during the drug discovery and development phases of Aprocitentan. Dose-response modeling was specifically utilized to determine the optimal doses for clinical development [].
A: Aprocitentan demonstrates favorable pharmacokinetics for once-daily dosing []. It reaches maximum plasma concentration within 3-4 hours and has an elimination half-life of around 48 hours []. The drug accumulates approximately 3-fold at steady state, achieved by Day 8 of dosing []. Aprocitentan is primarily metabolized via glucosidation and hydrolysis pathways []. It is predominantly eliminated in urine (52.1%) and feces (24.8%) [].
A: The long half-life of Aprocitentan contributes to its sustained blood pressure-lowering effects, as observed in clinical trials where blood pressure reduction was maintained over 32 weeks of treatment [, ]. The once-daily dosing regimen is convenient for patient adherence.
A: Preclinical studies in DOCA-salt rats (low-renin model) and spontaneously hypertensive rats (SHR, normal renin model) demonstrated Aprocitentan's efficacy in lowering blood pressure []. The drug showed greater potency in the low-renin model, suggesting its potential utility in specific hypertensive populations []. Aprocitentan also demonstrated synergistic effects with RAS blockers (valsartan and enalapril) in both models [].
A: Aprocitentan has been evaluated in various clinical trials, including the Phase 3 PRECISION study [, , , , , , , , , ]. This study demonstrated the efficacy of Aprocitentan as an add-on therapy in patients with resistant hypertension, achieving significant reductions in both office and ambulatory blood pressure measurements compared to placebo [, , , , , ]. The drug also showed a sustained effect on blood pressure control over 40 weeks of treatment [].
A: Aprocitentan has demonstrated a generally favorable safety profile in clinical trials [, , , ]. The most frequent adverse event observed was peripheral edema, particularly at higher doses, which could be managed with diuretics [, , , , ].
ANone: The provided research primarily focuses on the systemic effects of orally administered Aprocitentan. There is no mention of targeted drug delivery strategies for this compound.
ANone: The provided research does not highlight specific biomarkers for predicting Aprocitentan's efficacy or monitoring for adverse effects.
ANone: The research articles do not provide information regarding the environmental impact or degradation of Aprocitentan.
ANone: The research papers do not delve into specific details regarding the dissolution and solubility profiles of Aprocitentan.
ANone: Details regarding the validation of analytical methods for Aprocitentan are not provided in the research.
ANone: The articles do not provide specific information on the quality control and assurance processes for Aprocitentan.
ANone: The research does not discuss the immunogenicity of Aprocitentan.
A: A study investigating the potential drug-drug interaction of Aprocitentan with rosuvastatin, a substrate of the breast cancer resistance protein (BCRP) transporter, found no clinically relevant effects on rosuvastatin pharmacokinetics [].
A: Based on the metabolism data, Aprocitentan is unlikely to require dose adjustments when co-administered with drugs that are inhibitors or inducers of metabolizing enzymes, particularly cytochrome P450 enzymes [].
ANone: The research focuses on the pharmaceutical aspects and doesn't provide information on the biocompatibility or biodegradability of Aprocitentan.
A: Aprocitentan offers a novel mechanism of action compared to existing antihypertensive medications [, , ]. In clinical trials, it demonstrated comparable blood pressure-lowering effects to established agents like lisinopril []. Furthermore, Aprocitentan showed potential advantages in specific patient populations, such as those with resistant hypertension and older adults [, , , , ].
ANone: The research papers do not provide information regarding the recycling or waste management of Aprocitentan.
A: The development of Aprocitentan involved collaborations between pharmaceutical companies and research institutions. The PRECISION study, for example, was sponsored by Idorsia Pharmaceuticals Ltd. [].
A: The development of Aprocitentan involved contributions from various disciplines, including pharmacology, medicinal chemistry, clinical research, and biostatistics. For instance, understanding the pharmacological role of the endothelin system in hypertension and the development of selective and well-tolerated endothelin receptor antagonists required collaborative efforts across these fields [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。